molecular formula C18H23N3O2S2 B6475182 5-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole CAS No. 2640814-92-0

5-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B6475182
CAS No.: 2640814-92-0
M. Wt: 377.5 g/mol
InChI Key: QSOLWDAZXXAJEI-UHFFFAOYSA-N
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Description

5-Methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a benzothiazole derivative characterized by a methoxy substituent at the 5-position of the benzothiazole core and a thiomorpholine-carbonyl-piperidine moiety at the 2-position.

Properties

IUPAC Name

[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-23-14-4-5-16-15(11-14)19-18(25-16)21-6-2-3-13(12-21)17(22)20-7-9-24-10-8-20/h4-5,11,13H,2-3,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLWDAZXXAJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related benzothiazole and heterocyclic derivatives, focusing on substituents, synthesis, and inferred properties.

Structural and Functional Group Analysis
Compound Name Key Substituents Molecular Features Potential Applications
5-Methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole - 5-Methoxybenzothiazole
- 3-(Thiomorpholine-carbonyl)piperidine
High lipophilicity; enzyme-targeting motifs Hypothesized kinase inhibition
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (5c) - Benzothiazole-thioether
- Pyrazole-carbonitrile
Electrophilic nitrile; sulfur-rich Antimicrobial/antioxidant agents
1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl] derivative - Benzimidazole-piperidine
- Chloro and oxo groups
High molecular weight (717.7 g/mol); acute toxicity Likely protease modulation

Key Observations :

  • The target compound’s thiomorpholine-carbonyl-piperidine group distinguishes it from benzothiazole-thioether derivatives (e.g., compound 5c ), which prioritize sulfur-based linkages for reactivity.
  • Compared to the benzimidazole-piperidine compound in , the target lacks a fused aromatic system (benzimidazole vs.
  • The methoxy group at position 5 may enhance solubility compared to halogenated analogs (e.g., chloro-substituted compounds in ), though this requires experimental validation.
Toxicity and Handling

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